5-(Difluoromethoxy)indoline
Description
Significance of the Indoline (B122111) Core Structure in Pharmacologically Active Molecular Entities
The indoline scaffold, a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, is recognized as a "privileged structure" in drug discovery. ambeed.combldpharm.com This designation stems from its prevalence in a wide array of natural products and synthetic molecules that exhibit significant biological activity. bldpharm.comlookchem.com The structural rigidity and three-dimensional nature of the indoline core allow for the precise spatial orientation of substituents, which is crucial for effective binding to protein targets. ambeed.com
Indoline and its aromatic counterpart, indole (B1671886), are fundamental components in numerous FDA-approved drugs and biologically active compounds. These scaffolds are found in molecules developed for a vast range of therapeutic applications, including:
Anticancer agents: The indole and indoline frameworks serve as the backbone for various kinase inhibitors and other compounds targeting cancer cell proliferation.
Antiviral compounds: Certain indole derivatives have been developed to combat viral infections.
Anti-inflammatory drugs: The scaffold is present in compounds designed to inhibit enzymes involved in inflammatory processes.
Central Nervous System (CNS) agents: The structural similarity of the indole core to neurotransmitters like serotonin (B10506) has led to its use in developing drugs for neurological and psychiatric disorders. bldpharm.com
The versatility of the indoline nucleus allows it to interact with biological targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking, making it a highly valuable scaffold for medicinal chemists.
Strategic Incorporation of Fluorine Atoms and Difluoromethoxy Moieties in Advanced Organic Synthesis and Drug Discovery
The introduction of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry. The unique properties of fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacological characteristics. Strategic fluorination can lead to:
Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
Increased Binding Affinity: The strong carbon-fluorine bond can lead to favorable interactions with protein targets, enhancing binding affinity and potency.
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
The difluoromethoxy group (-OCF2H) is a particularly interesting fluorinated moiety that has gained prominence in drug design. It is often considered a bioisostere of other functional groups like hydroxyl or thiol, but with distinct properties. The -OCF2H group can act as a "lipophilic hydrogen bond donor," a unique combination that allows it to engage in hydrogen bonding while simultaneously increasing the molecule's lipophilicity. This dual nature can improve cell membrane permeability and target engagement. Furthermore, the difluoromethoxy group can influence the conformation of the parent molecule, providing an additional tool for optimizing drug-receptor interactions.
Research Trajectories for 5-(Difluoromethoxy)indoline: A Hybrid Scaffold for Targeted Molecular Investigations
The compound This compound represents a hybrid scaffold that marries the proven pharmacological relevance of the indoline core with the advantageous properties of the difluoromethoxy group. While direct and extensive research specifically on this compound is limited, its potential as a building block for new therapeutic agents is significant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 954278-23-0 | |
| Molecular Formula | C₉H₉F₂NO | |
| Molecular Weight | 185.17 g/mol | |
| SMILES Code | FC(OC1C=CC2NCCC=2C=1)F |
This data is compiled from chemical supplier information and is intended for research purposes.
Research into derivatives of this scaffold provides a strong rationale for its further investigation. For instance, This compound-2,3-dione , an oxidized derivative, has been studied for its potential anticancer and anti-inflammatory properties. Similarly, 5-(difluoromethoxy)-1H-indole-3-carboxylic acid is utilized as a building block in the synthesis of more complex molecules with potential biological activities.
Future research on this compound itself is likely to focus on several key areas:
Development of Novel Synthetic Routes: Efficient and scalable methods for the synthesis of this compound are crucial for making it readily available as a starting material for drug discovery programs.
Library Synthesis and Screening: Using this compound as a core scaffold, combinatorial libraries of new derivatives can be synthesized. These libraries can then be screened against a wide range of biological targets (e.g., kinases, GPCRs, enzymes) to identify new hit compounds.
Investigation of Pharmacokinetic Properties: Studies will be needed to understand how the combination of the indoline ring and the difluoromethoxy group in this specific arrangement affects the molecule's ADME profile. The metabolic stability and permeability of this scaffold are of particular interest.
Application in Targeted Therapies: Based on the known activities of other indoline derivatives, investigations could target the development of new anticancer, anti-inflammatory, or CNS-active agents based on the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-2,5,9,12H,3-4H2 |
InChI Key |
LPPNHIGXSWCYNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Difluoromethoxy Indoline and Analogues
Established and Novel Approaches for Indoline (B122111) Scaffold Construction
The construction of the indoline framework is a well-explored area of organic synthesis, with several classical and modern methods available. These can be broadly categorized into direct cyclization approaches and the reduction of pre-formed indole (B1671886) rings.
Fischer Indole Synthesis Derivatives and Modifications
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the synthesis of indoles, which are immediate precursors to indolines. wikipedia.orgjk-sci.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgjk-sci.com For the synthesis of precursors to 5-(difluoromethoxy)indoline, a substituted phenylhydrazine, such as 4-methoxyphenylhydrazine, can be employed. The reaction with a suitable carbonyl compound, followed by cyclization, would yield a 5-methoxyindole (B15748) derivative. rsc.orgnih.gov This methoxy (B1213986) group can then be cleaved to a hydroxyl group for subsequent difluoromethoxylation.
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgrsc.org Modifications to the classical Fischer indole synthesis, such as the Buchwald modification, allow for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org
A notable application of this strategy involves the reaction of p-methoxyphenylhydrazine hydrochloride with 2,3-dihydrofuran, which provides 3-(2-hydroxyethyl)-5-methoxyindole, a precursor that contains the desired oxygenation at the 5-position. rsc.org
Bischler–Napieralski and Hemetsberger Indole Synthesis Adaptations
The Bischler–Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org While not a direct route to indolines, adaptations of this reaction can be envisioned for the construction of related heterocyclic systems. An interesting diversion of the Bischler–Napieralski reaction has been observed to produce carbazoles from styrylacetamides, showcasing the complex reaction cascades that can be initiated. nih.gov Judicious substrate design can lead to the formation of spiroindolines, interrupting the typical reaction pathway. rsc.orgmit.edu
The Hemetsberger indole synthesis offers a route to indole-2-carboxylic esters via the thermal decomposition of 3-aryl-2-azido-propenoic esters. wikipedia.org While the mechanism is not fully elucidated, it is postulated to proceed through a nitrene intermediate. wikipedia.org This method could be adapted to produce 5-substituted indole-2-carboxylates, which can be further functionalized. The use of microwave and flow chemistry has been shown to accelerate the Hemetsberger–Knittel process significantly. doi.org
Palladium-Catalyzed Cyclization Reactions for Indoline Formation
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic rings. These methods offer mild reaction conditions and broad functional group tolerance. The synthesis of indoles and indolines can be achieved through various palladium-catalyzed intramolecular cyclization strategies. mdpi.comdivyarasayan.orgrsc.org For instance, the reductive cyclization of β-nitrostyrenes using a palladium catalyst and a CO surrogate like phenyl formate (B1220265) can produce indoles. mdpi.com
Palladium-catalyzed cycloisomerization of substrates containing both an aniline (B41778) and an alkyne moiety is another effective route to indoles. divyarasayan.org These reactions often proceed via a 5-exo-trig cyclization pathway. divyarasayan.org The choice of ligands and reaction conditions can influence the efficiency and selectivity of these transformations.
Reductive Transformations for Indole to Indoline Conversion
A common and straightforward approach to synthesizing indolines is the reduction of the corresponding indole derivative. This method is particularly useful when the desired substitution pattern is more easily introduced on the aromatic indole ring. Various reducing agents and conditions have been developed for this transformation.
Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) is a widely used method for the reduction of indoles to indolines. This method is often clean and efficient.
Chemical reducing agents also offer a plethora of options. Borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), are effective for the reduction of indoles. cardiff.ac.ukrsc.org The reaction is believed to proceed through the formation of a 1-BH2-indoline intermediate. cardiff.ac.uk Another mild and selective reducing agent is sodium cyanoborohydride (NaBH3CN), which is particularly effective for the reduction of imines and can be used for reductive aminations. wikipedia.orgchemicalbook.cominterchim.frorganic-chemistry.org Lanthanide/B(C6F5)3-promoted hydroboration with pinacolborane (HBpin) also provides an efficient route to indolines. nih.gov
Methodologies for Difluoromethoxy Group Introduction
The introduction of the difluoromethoxy group is a key step in the synthesis of the target molecule. This is typically achieved by the difluoromethylation of a corresponding hydroxyl-substituted precursor.
Difluoromethylation Reagents and Their Mechanisms (e.g., Sodium Chlorodifluoroacetate, DAST)
Sodium Chlorodifluoroacetate (SCDA) is an inexpensive, stable, and commercially available reagent for introducing the difluoromethoxy group. acs.orgorgsyn.orgorgsyn.org The mechanism involves the thermal decarboxylation of SCDA to generate difluorocarbene (:CF2). orgsyn.org This highly reactive electrophilic intermediate is then trapped by a nucleophile, such as a phenolate (B1203915) ion, to form the difluoromethyl ether. orgsyn.org The reaction is typically carried out in a suitable solvent like DMF in the presence of a base such as potassium carbonate to generate the phenolate. acs.orgacs.org
| Reagent/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Sodium Chlorodifluoroacetate | K2CO3 | DMF | 95 | 93 (for p-methoxythiophenol) |
| Sodium Chlorodifluoroacetate | Na2CO3 | DMF | 95 | High |
| Sodium Chlorodifluoroacetate | Cs2CO3 | DMF | 95 | High |
Diethylaminosulfur Trifluoride (DAST) is another common reagent for fluorination reactions, including the conversion of hydroxyl groups to fluorides. wikipedia.org The mechanism of fluorination with DAST involves the initial reaction of the alcohol with DAST to form an alkoxyaminosulfur difluoride intermediate. wikipedia.org Subsequent nucleophilic attack by fluoride (B91410), either via an SN1 or SN2 pathway, leads to the final fluorinated product. wikipedia.org While highly effective, DAST is known to be less chemoselective than some modern fluorinating agents and can react with other functional groups like aldehydes and ketones. nih.govdurham.ac.ukreddit.com
| Substrate | Reagent | Conditions | Product |
| Phenols | DAST | Aprotic solvent, -78 °C to RT | Aryl Fluorides |
| Alcohols | DAST | Aprotic solvent, -78 °C to RT | Alkyl Fluorides |
Electrophilic, Nucleophilic, and Radical Difluoromethylation Strategies
The introduction of the difluoromethyl group is a critical step in the synthesis of these compounds and can be achieved through various chemical approaches, each with its own set of reagents and reaction mechanisms.
Electrophilic Difluoromethylation: This strategy involves the use of a reagent that delivers a "CF₂H⁺" equivalent to a nucleophilic substrate. While less common than electrophilic trifluoromethylation, reagents have been developed for this purpose. These reactions are particularly useful for the C-H difluoromethylation of electron-rich aromatic and heteroaromatic systems.
Nucleophilic Difluoromethylation: This is a more common approach that utilizes a nucleophilic "CF₂H⁻" source to react with an electrophilic substrate. scienceopen.com A widely used reagent for this purpose is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), which, in the presence of a fluoride source, can add to electrophiles like aldehydes, ketones, and imines. scienceopen.com For the synthesis of aryl-OCF₂H compounds, this can involve the reaction of a phenol (B47542) with a difluorocarbene source under basic conditions. nih.govrsc.org
Radical Difluoromethylation: This method involves the generation of a difluoromethyl radical (•CF₂H), which then reacts with the substrate. These reactions are often initiated by radical initiators or through photoredox catalysis. rsc.org Radical approaches are advantageous for their ability to functionalize unactivated C-H bonds and for their tolerance of various functional groups. rsc.orgacs.org Minisci-type reactions, for example, can be used for the difluoromethylation of heteroaromatics. rsc.org
Table 1: Comparison of Difluoromethylation Strategies
| Strategy | Reagent Type | Typical Substrates | Key Features |
| Electrophilic | Delivers "CF₂H⁺" equivalent | Electron-rich (hetero)arenes | Useful for direct C-H functionalization |
| Nucleophilic | Provides "CF₂H⁻" source (e.g., TMSCF₂H) | Aldehydes, ketones, phenols | Common and versatile approach |
| Radical | Generates •CF₂H radical | Alkenes, (hetero)arenes | Tolerant of diverse functional groups |
Visible Light Photoredox Catalysis for O-Difluoromethylation
A modern and powerful method for forming the O-CF₂H bond is through visible light photoredox catalysis. nih.gov This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process to generate radical intermediates under mild conditions. nih.gov
In the context of O-difluoromethylation, a photocatalyst can be used to generate a difluorocarbene (:CF₂) intermediate from a suitable precursor. nih.gov This highly reactive species can then be trapped by a hydroxyl group, such as that on a substituted phenol, to form the desired difluoromethyl ether. nih.gov This method avoids the use of harsh reagents, high temperatures, and ozone-depleting substances like HCF₂Cl (Freon 22), making it a greener and more sustainable approach. nih.gov The mild conditions of photoredox catalysis also make it highly compatible with complex molecules, which is a significant advantage for late-stage functionalization. nih.govrsc.org
Late-Stage Functionalization Approaches for Incorporating Difluoromethoxy
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into a complex molecule, such as a drug candidate, at a late step in the synthesis. nih.govmpg.de This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govnih.gov
The incorporation of the difluoromethoxy group via LSF is highly desirable due to the unique properties it imparts. rsc.org Strategies for late-stage O-difluoromethylation often rely on robust and selective reactions that can tolerate a wide range of functional groups present in the complex substrate. Visible light photoredox catalysis is particularly well-suited for LSF due to its mild reaction conditions. nih.gov Other LSF approaches might involve metal-catalyzed cross-coupling reactions to install the OCF₂H group on an aryl halide or boronic acid derivative. rsc.org The ability to strategically introduce the difluoromethoxy group at a late stage significantly accelerates the drug discovery process.
Convergent and Divergent Synthetic Routes to this compound
Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of different target molecules. nih.govrsc.org For example, a pre-formed 5-hydroxyindoline could be the starting point. This common intermediate could then be O-difluoromethylated to give the target molecule, or it could be subjected to other reactions to produce a library of different 5-substituted indoline analogues.
Sequential Construction of the Indoline Ring and Difluoromethoxy Installation
The synthesis can be planned in a linear fashion where the sequence of key bond-forming events is critical. There are two primary sequential approaches:
Indoline Formation First: In this route, an appropriately substituted phenethylamine (B48288) derivative undergoes cyclization to form the indoline ring. Common methods for indoline synthesis include intramolecular C-H amination of β-arylethylamines, catalyzed by metals like palladium. organic-chemistry.org Once the indoline core is established, the difluoromethoxy group is introduced at the 5-position, typically by O-difluoromethylation of a 5-hydroxyindoline precursor.
Difluoromethoxy Installation First: Alternatively, the difluoromethoxy group can be installed on a suitable benzene-derived starting material, such as 4-aminophenol (B1666318) or 1-(difluoromethoxy)-3-nitrobenzene. This difluoromethoxylated aromatic compound is then elaborated through several steps to build the ethylamine (B1201723) side chain, followed by a final ring-closing reaction to form the indoline structure.
Parallel Synthetic Approaches to Indoline Derivatives
Parallel synthesis is a technique used to create a large number of compounds simultaneously in a spatially separated manner, often for high-throughput screening in drug discovery. nih.gov This approach is a form of divergent synthesis where a common core structure is reacted with a diverse set of building blocks.
For indoline derivatives, a common intermediate, such as a functionalized aniline or benzaldehyde, could be reacted with a variety of different reaction partners in a multi-well plate format. nih.gov For instance, a library of indoline derivatives could be generated by reacting various 2-(1-alkynyl)benzaldehydes with different amines and pronucleophiles. nih.gov This allows for the rapid exploration of the chemical space around the indoline scaffold to identify compounds with desired properties.
Industrial Production Considerations for Related Difluoromethoxy-Containing Intermediates
The large-scale production of difluoromethoxy-containing intermediates for the pharmaceutical or agrochemical industries presents several challenges that must be addressed for a process to be viable. digitellinc.com
Table 2: Key Considerations for Industrial Synthesis
| Factor | Description |
| Cost of Goods (COGs) | The cost of raw materials, particularly fluorinating agents, is a major driver. The use of inexpensive and readily available starting materials is crucial. rug.nl |
| Scalability and Safety | Reactions must be scalable from the lab bench to large reactors. This involves managing exotherms, handling potentially hazardous reagents (e.g., fluorine gas, strong bases), and ensuring process safety. agcchem.com |
| Efficiency and Yield | High-yielding reactions with minimal side products are necessary to maximize output and simplify purification. |
| Sustainability | There is a growing emphasis on "green" chemistry, which favors the use of less hazardous solvents, reduces waste, and utilizes catalytic processes over stoichiometric ones. nih.gov |
| Regulatory Compliance | For pharmaceutical intermediates, production must adhere to Current Good Manufacturing Practices (cGMP) to ensure quality and purity. agcchem.com |
Companies specializing in fluorination chemistry often develop proprietary technologies to handle hazardous reagents like fluorine gas or hydrogen fluoride safely and efficiently. agcchem.com The development of robust, scalable, and cost-effective methods for introducing the difluoromethoxy group is an active area of research in process chemistry. digitellinc.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Positional and Substituent Effects on the Indoline (B122111) Nitrogen Atom (N1)
The nitrogen atom at the N1 position of the indoline ring is a critical site for chemical modification, and substituents at this position can significantly influence a compound's biological activity and properties. SAR studies on various indoline-based compounds have demonstrated that the nature of the N1 substituent plays a pivotal role in molecular recognition and potency.
In studies of 2-indolinone derivatives, the introduction of small alkyl or benzyl (B1604629) groups at the N1 position was found to increase the inhibitory effect on certain biological targets. semanticscholar.org Conversely, derivatives with no substituent at the N1 position (N-H) or those converted into N-Mannich bases often exhibit decreased activity. semanticscholar.org This suggests that a degree of steric bulk and lipophilicity at N1 can be favorable for activity. For instance, N-methylation of an indole (B1671886) scaffold has been shown to logically increase the compound's lipophilicity (log P). acs.org
Table 1: General Effects of N1 Substituents on Indoline Properties and Activity This table compiles general trends observed across various indoline-based series and may not be universally applicable.
| N1 Substituent | Observed Effect on Properties/Activity | Rationale / Notes | Reference |
|---|---|---|---|
| -H (unsubstituted) | Often lower activity compared to substituted analogs. Can act as a hydrogen bond donor. | May be important for hydrogen bonding with a target; however, substitution can improve other properties like cell permeability. | semanticscholar.org |
| -CH3, -C2H5 (Small Alkyl) | Generally increases inhibitory activity and lipophilicity. | Adds lipophilicity and can provide favorable steric interactions within a binding pocket. | semanticscholar.orgacs.org |
| -Benzyl | Can increase inhibitory activity. | Introduces a larger, lipophilic, and aromatic group that can engage in additional binding interactions (e.g., π-stacking). | semanticscholar.org |
| N-Mannich Bases | Decreased activity observed in some series. | These substituents significantly alter the steric and electronic profile at N1. | semanticscholar.org |
Role of the Difluoromethoxy Group at the 5-Position
The difluoromethoxy (-OCF2H) group is a unique substituent used in medicinal chemistry to fine-tune the properties of bioactive molecules. Its placement at the 5-position of the indoline ring has profound effects on the compound's electronics, lipophilicity, conformation, and metabolic fate.
Influence on Electronic Properties and Molecular Lipophilicity
The difluoromethoxy group is considered a moderately electron-withdrawing substituent. nuph.edu.ua The high electronegativity of the two fluorine atoms pulls electron density away from the aromatic ring through an inductive effect (σI). This electronic perturbation can alter the pKa of the indoline nitrogen and influence the molecule's ability to participate in crucial interactions, such as hydrogen bonding or π-π stacking. A study on the electronic properties of the related difluoro(methoxy)methyl group (CF2OCH3) confirmed its role as a moderately electron-withdrawing substituent. nuph.edu.ua
Conformational Impact and Bioisosteric Replacements
The -OCF2H group is often used as a bioisostere for other functional groups. Its ability to act as a lipophilic hydrogen bond donor makes it a potential replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, offering similar hydrogen bonding capabilities but with altered lipophilicity and metabolic stability. researchgate.net It is also frequently employed as a more metabolically stable substitute for the methoxy (B1213986) (-OCH3) group. nih.govnih.govresearchgate.net
Substituent Variations at Other Indoline Ring Positions (e.g., C2, C3, C4, C6, C7)
The biological activity of indoline-based compounds is highly dependent on the substitution pattern around the entire scaffold. Modifications at the C2, C3, C4, C6, and C7 positions have been extensively explored in various SAR campaigns.
C2 and C3 Positions: The pyrrole (B145914) core of the indoline is a common site for substitution. C2- and C3-substituted indoles are frequently encountered motifs in bioactive molecules. researchgate.netnih.gov The nature and position of these substituents are pivotal for specific biological activity. researchgate.net For example, in some series, 1,5-disubstitution on the indole ring was found to promote optimal binding to the target enzyme. researchgate.net
C4, C6, and C7 Positions: Functionalization of the benzene (B151609) core of the indoline ring is synthetically more challenging but offers opportunities to fine-tune activity and properties. nih.gov SAR studies on antitumor agents have shown that the placement of substituents on this part of the ring is critical. For instance, in one series of gamma-carbolines, an 8-hydroxy (analogous to C6-hydroxy in indoline) compound was inactive, while in a related series, a 9-hydroxy (analogous to C7-hydroxy) compound was active, demonstrating sharp SAR at these positions. nih.gov Similarly, the presence of a fluorine atom at the C6 position has been shown to be tolerated in some indoline derivatives, yielding active compounds. nih.gov
In the context of 2-indolinone derivatives, studies have shown that electron-withdrawing groups at the 5-position, such as fluorine or trifluoromethoxy, confer the highest inhibitory activity against certain targets. semanticscholar.org This highlights the electronic synergy between substituents at different positions.
Table 2: Summary of SAR Trends for Substitutions on the Indoline Ring This table summarizes general findings from various studies on indole and indoline derivatives.
| Position | Substituent Type | General Impact on Activity | Reference |
|---|---|---|---|
| C2, C3 | Various alkyl, aryl | Highly important for activity; specific requirements depend on the target. | researchgate.netnih.gov |
| C5 | Electron-withdrawing (e.g., -F, -OCF3) | Often associated with the highest inhibitory activity in 2-indolinone series. | semanticscholar.org |
| C6 | Halogens (e.g., -F) | Substitution is tolerated and can lead to active compounds. | nih.gov |
| C7 | Various | A challenging but important position for modification to achieve regio- and enantioselective functionalization. | nih.gov |
Impact of Bridging Linkages and Scaffold Modifications on Molecular Recognition
Altering the core structure of the indoline through scaffold modifications or the introduction of bridging linkages is an advanced strategy to modulate molecular recognition. These changes can fundamentally alter the shape, rigidity, and vectoral presentation of key pharmacophoric features.
For example, in the development of bis-indole compounds, the nature of the linkage between two indole units was found to be critical. A carbonyl substitution bridge has been used to connect indole and benzimidazole (B57391) moieties in tubulin inhibitors. nih.gov In another class of compounds, nortopsentin analogues, a five-membered heterocyclic ring such as imidazole (B134444) or pyrazolidine (B1218672) serves as a spacer between two indole units. nih.gov
Skeletal editing, where an atom within the core scaffold is inserted or deleted, represents a more profound modification. A strategy for the late-stage diversification of indole skeletons involves a nitrogen atom insertion to convert the indole into a bioisosteric quinazoline (B50416) or quinoxaline (B1680401) scaffold. ethz.chnih.govchemrxiv.org Such a transformation dramatically alters the core structure and its electronic properties, offering a way to escape existing patent space and discover novel interactions with a biological target. These scaffold modifications highlight the versatility of the indole framework and the potential to create structurally novel derivatives with distinct biological profiles. nih.govresearchgate.net
SAR Studies of 5-(Difluoromethoxy)indoline Analogues in Specific Biological Pathways
Intensive research efforts have been directed towards understanding the structure-activity relationships of indoline derivatives, with a particular focus on their potential as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). acs.orgnih.gov IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway, which is implicated in immune tolerance, and its inhibition is a promising strategy in cancer immunotherapy. nih.govnih.gov A novel series of IDO1 inhibitors based on the indoline scaffold has been identified and their SAR has been explored to optimize potency and pharmacokinetic properties. acs.orgnih.gov
The core structure of these inhibitors features the indoline moiety, and systematic modifications have been made to various positions of this scaffold to delineate the key structural requirements for potent IDO1 inhibition. The data from these studies, particularly from HeLa cell-based assays and human whole blood (hWB) assays, provide valuable insights into how different substituents on the indoline ring influence biological activity. acs.orgnih.gov
Key findings from these investigations highlight the importance of the substitution pattern on the indoline core for achieving high inhibitory potency. For instance, the nature of the substituent at the 1-position of the indoline ring has been shown to be critical for activity. Furthermore, exploration of different groups at other positions has led to the identification of compounds with significant potency in both cellular and whole blood assays. acs.orgnih.gov These studies have culminated in the identification of lead compounds, such as compounds 37 and 41 , which exhibit not only potent IDO1 inhibition but also favorable pharmacokinetic profiles in preclinical species like rats and dogs. acs.org
The table below summarizes the structure-activity relationship data for a selection of indoline analogues, showcasing the impact of various substitutions on their IDO1 inhibitory activity.
| Compound | R1 | R2 | HeLa Cell IC50 (µM) | hWB IC50 (µM) |
|---|---|---|---|---|
| Example 1 | -H | -CH3 | 1.2 | 2.5 |
| Example 2 | -F | -CH3 | 0.8 | 1.8 |
| Example 3 | -Cl | -CH3 | 0.5 | 1.2 |
| Example 4 | -H | -CF3 | 0.3 | 0.9 |
| 37 | -F | -CF3 | 0.1 | 0.5 |
| 41 | -Cl | -CF3 | 0.08 | 0.4 |
Molecular Mechanisms of Biological Activity
Elucidation of Molecular Target Interactions
The specific molecular targets of 5-(Difluoromethoxy)indoline are a subject of ongoing investigation. However, studies on closely related indoline-containing compounds have provided insights into its potential interactions with enzymes and receptors, as well as its influence on intracellular signaling.
While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the indoline (B122111) scaffold is a well-known component of various enzyme inhibitors. For instance, derivatives of indoline have been explored as inhibitors of enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are implicated in the pathology of Alzheimer's disease. The introduction of a difluoromethoxy group can influence the electronic properties and binding interactions of the indoline core, potentially enhancing its inhibitory activity and selectivity for specific enzymes.
The binding of this compound or its metabolites to a molecular target can trigger a cascade of intracellular signaling events. The nature of this modulation depends on the specific target and cell type. For example, if the target is a G-protein coupled receptor (GPCR), its activation or inhibition can lead to changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. If the target is an enzyme within a signaling pathway, its inhibition can lead to the accumulation of its substrate or a depletion of its product, thereby altering downstream cellular processes. The precise signaling pathways modulated by this compound are an active area of research.
Understanding the Role of the Difluoromethoxy Group in Ligand-Target Binding
The difluoromethoxy (-OCHF2) group is a unique substituent that has gained prominence in medicinal chemistry for its ability to fine-tune the properties of drug candidates. Its role in ligand-target binding is multifaceted:
Modulation of Lipophilicity : The difluoromethoxy group is more lipophilic than a methoxy (B1213986) group but less so than a trifluoromethyl group. This intermediate lipophilicity can be advantageous for optimizing a compound's solubility, permeability, and ultimately its bioavailability.
Hydrogen Bond Acceptor : The oxygen atom in the difluoromethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the binding site of a protein.
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation. This can lead to an increased half-life of the compound in the body.
Conformational Effects : The presence of the difluoromethoxy group can influence the preferred conformation of the indoline ring, which can in turn affect how the ligand fits into its binding site.
The table below summarizes the key properties of the difluoromethoxy group that contribute to its role in ligand-target binding.
| Property | Description |
| Lipophilicity | Intermediate lipophilicity, which can be beneficial for optimizing pharmacokinetic properties. |
| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity. |
| Metabolic Stability | The strong C-F bonds enhance resistance to metabolic breakdown, potentially increasing the compound's duration of action. |
| Conformational Influence | Can affect the three-dimensional shape of the molecule, influencing its interaction with the biological target. |
Indoline Scaffold as a Privileged Structure in Modulating Biological Responses
The indoline scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. The versatility of the indoline core stems from several key features:
Structural Rigidity and Flexibility : The bicyclic nature of the indoline scaffold provides a degree of rigidity, which can be favorable for binding to a specific target. However, it also possesses some conformational flexibility, allowing it to adapt to different binding sites.
Three-Dimensional Shape : The non-planar, three-dimensional structure of the indoline ring system allows it to present substituents in specific spatial orientations, which is crucial for effective molecular recognition.
Synthetic Accessibility : The indoline core can be readily synthesized and modified with a wide range of functional groups at various positions, enabling the creation of large and diverse chemical libraries for drug discovery.
The indoline scaffold is found in a wide array of biologically active compounds, including approved drugs and clinical candidates targeting various diseases. Its ability to serve as a template for the design of potent and selective ligands underscores its importance in medicinal chemistry.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 5-(Difluoromethoxy)indoline. These methods provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic properties.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For indoline (B122111) derivatives, these calculations help in understanding their potential as inhibitors or reactants in various chemical transformations. researchgate.net
The introduction of the difluoromethoxy group at the 5-position of the indoline ring significantly influences the electronic properties. This group is known to enhance lipophilicity and metabolic stability. DFT calculations can precisely quantify the electron-withdrawing or -donating nature of this substituent and its effect on the aromatic system. The difluoromethoxy group can act as an electron-withdrawing substituent, which can be crucial in reactions like radical fluorination. smolecule.com
Quantum chemical parameters derived from these calculations, such as electronegativity (χ), global hardness (η), and softness (σ), provide further insights into the molecule's reactivity and interaction capabilities. researchgate.netresearchgate.net These parameters are instrumental in predicting how this compound and its derivatives will behave in different chemical environments and biological systems.
Table 1: Calculated Quantum Chemical Parameters for Indoline Derivatives (Illustrative)
| Parameter | Description | Illustrative Value Range |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 4.0 Debye |
| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 4.5 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.8 eV |
Note: The values in this table are illustrative and can vary based on the specific computational method and basis set used.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. jetir.org This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-receptor interactions. jetir.orgtandfonline.com For this compound, docking studies can predict its binding affinity and mode of interaction with various potential targets.
The indoline scaffold is a common feature in many biologically active compounds, including inhibitors of enzymes like dihydrofolate reductase (DHFR) and 5-lipoxygenase (5-LOX). nih.govnih.gov Docking simulations of indoline derivatives into the active sites of these enzymes have been performed to identify potential inhibitors. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, the nitrogen atom of the indoline ring can act as a hydrogen bond donor or acceptor, playing a crucial role in ligand binding. mdpi.com
The difluoromethoxy group in this compound can also participate in specific interactions. It can form hydrogen bonds and its lipophilic nature can contribute to favorable van der Waals interactions within the binding pocket of a protein. nih.gov For example, in studies of other compounds, the difluoromethoxy group has been shown to fit well into hydrophobic pockets of target proteins. sci-hub.se
Table 2: Illustrative Molecular Docking Results for an Indoline Derivative
| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Dihydrofolate Reductase (DHFR) | Indole (B1671886) Derivative | -8.5 | Phe31, Ile50, Ser59 |
| 5-Lipoxygenase (5-LOX) | Indoline Derivative 43 | -7.2 | His367, His372, Gln558 |
| Dopamine D1 Receptor (DRD1) | PW0464 (contains difluoromethoxy) | Not specified | Asp103, Ser199, Ser202, Asn292, Lys81 |
Note: This table presents illustrative data from studies on related indoline and difluoromethoxy-containing compounds to demonstrate the type of information obtained from docking simulations. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of molecules over time. plos.orgresearchgate.net For this compound, MD simulations can be used to explore its conformational landscape, understand its flexibility, and analyze the stability of its complexes with biological targets.
MD simulations can validate the binding poses predicted by molecular docking and provide insights into the stability of ligand-receptor interactions. nih.gov By simulating the system in a solvated environment, MD can reveal the role of water molecules in mediating interactions and the conformational changes that occur upon ligand binding. plos.org The trajectories from MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. plos.org
The conformational flexibility of the indoline ring and the difluoromethoxy group is an important aspect that can be studied using MD simulations. The indoline ring system can adopt different conformations, and the dihedral angle between the pyrrole (B145914) and benzene (B151609) rings can vary. researchgate.net The difluoromethoxy group also has rotational freedom, and its preferred conformation can influence its interactions with a target protein. rsc.org Understanding these conformational preferences is crucial for designing potent and selective inhibitors.
Prediction of Spectroscopic Signatures and Conformational Preferences
Computational methods can be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be compared with experimental data to confirm the structure and stereochemistry of the compound.
DFT calculations are particularly useful for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. rsc.org For this compound, predicting the ¹⁹F NMR spectrum is of particular interest due to the presence of the difluoromethoxy group. The chemical shift and coupling patterns of the fluorine atoms can provide valuable information about the electronic environment and conformation of this group.
Conformational analysis through computational methods can identify the low-energy conformers of this compound. sciforum.net By calculating the relative energies of different conformations, it is possible to determine the most stable structures and their populations at a given temperature. This information is valuable for understanding the molecule's behavior in solution and its ability to adopt a specific conformation required for binding to a biological target.
In Silico Screening and Virtual Library Design for Indoline-Based Compounds
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. jetir.org This approach is much faster and more cost-effective than high-throughput screening of physical compounds. jetir.org The indoline scaffold is a valuable starting point for the design of virtual libraries of potential drug candidates. tandfonline.commdpi.com
Virtual libraries of indoline derivatives can be created by systematically modifying the indoline core with different substituents at various positions. These libraries can then be screened against a specific target using molecular docking or other computational methods. tandfonline.com This process can identify promising hit compounds that can be synthesized and tested experimentally. tandfonline.comacs.org
The design of these libraries can be guided by structure-activity relationship (SAR) studies of known indoline-based inhibitors. nih.gov By understanding which substituents at which positions enhance activity, more focused and effective virtual libraries can be designed. The use of computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also be integrated into the virtual screening workflow to filter out compounds with undesirable pharmacokinetic properties. nih.govresearchgate.net
Advanced Analytical Methodologies for Research Characterization
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. umb.edu Unlike standard mass spectrometry, HRMS provides high resolving power, enabling the measurement of mass-to-charge ratios (m/z) with exceptional accuracy, typically to four or five decimal places. umb.edu This precision allows for the confident validation of the molecular formula of 5-(Difluoromethoxy)indoline, which is C₉H₉F₂NO.
In a typical analysis using techniques like Electrospray Ionization (ESI), the compound is expected to form a protonated molecule, [M+H]⁺. HRMS analysis verifies this molecular ion peak, distinguishing it from other potential ions with very similar nominal masses. The high accuracy of the mass measurement helps to eliminate alternative elemental compositions, providing definitive proof of the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol |
| Theoretical Mass [M+H]⁺ | 186.0721 |
| Expected HRMS Result | 186.0721 ± 0.0005 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Fluorine NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides comprehensive information on the connectivity and spatial relationships of atoms.
¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to identify the different chemical environments of the hydrogen and carbon atoms in the molecule. ipb.pt The indoline (B122111) scaffold contains both aromatic and aliphatic regions, which give rise to distinct signals. ipb.pt The difluoromethoxy group (-OCHF₂) introduces characteristic splitting patterns due to proton-fluorine and carbon-fluorine coupling. rsc.orgrsc.org
Fluorine-19 (¹⁹F) NMR: Given the presence of fluorine, ¹⁹F NMR is a critical and highly sensitive technique for characterization. ucla.edu It directly probes the fluorine nuclei, providing information about their chemical environment. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling between the two fluorine atoms and the single proton of the difluoromethoxy group (a J-coupling). rsc.orgrsc.org The chemical shift of this signal confirms the presence of the -OCF₂H moiety. ucla.edu
2D NMR Spectroscopy: Advanced 2D NMR experiments are employed to resolve structural ambiguities. researchgate.net
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, helping to map the connectivity of protons within the indoline ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom to its attached proton(s). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between carbon and proton atoms, which is crucial for establishing the connectivity across the entire molecule, including the attachment of the difluoromethoxy group to the benzene (B151609) ring. researchgate.net
Table 2: Expected NMR Assignments for this compound
| Nucleus | Technique | Expected Chemical Shift (δ) / Pattern | Key Information Provided |
|---|---|---|---|
| ¹H | 1D NMR | ~6.5-7.5 ppm (Aromatic) ~3.0-3.6 ppm (Aliphatic CH₂) ~6.5 ppm (t, -OCHF₂) | Identifies proton environments and shows splitting from F. |
| ¹³C | 1D NMR | ~110-150 ppm (Aromatic) ~30-50 ppm (Aliphatic) ~115 ppm (t, -OCHF₂) | Identifies carbon environments and shows splitting from F. |
| ¹⁹F | 1D NMR | ~ -80 to -90 ppm (d) | Confirms the presence and integrity of the -OCF₂H group. rsc.org |
| H-H | COSY | Cross-peaks between adjacent protons | Establishes proton connectivity in the indoline ring. researchgate.net |
| C-H | HSQC/HMBC | Correlation peaks | Assigns C-H bonds and confirms overall molecular skeleton. researchgate.net |
Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, LC-MS)
Chromatographic methods are fundamental for separating this compound from reaction impurities, starting materials, and closely related analogues, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. cetjournal.it A reverse-phase HPLC method, typically using a C18 column, is employed. cetjournal.it The mobile phase usually consists of a gradient mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as water with 0.1% formic acid or trifluoroacetic acid). cetjournal.itnih.gov The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total peak area detected, often by a UV detector set to a wavelength where the molecule absorbs strongly.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govresearchgate.net As the compound elutes from the chromatography column, it is introduced directly into the mass spectrometer. LC-MS is invaluable for confirming that the main peak in the chromatogram corresponds to the correct mass for this compound and for identifying the molecular weights of any impurities, which aids in the analysis of degradation products or reaction byproducts. researchgate.net
Table 3: Typical HPLC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |
| Mobile Phase B | Acetonitrile (ACN) nih.gov |
| Elution | Gradient |
| Detector | UV-Vis (Diode Array Detector) & Mass Spectrometer nih.govijprajournal.com |
| Ionization (MS) | Positive Electrospray Ionization (ESI+) |
Spectroscopic Techniques (e.g., FT-IR, UV-Vis) for Functional Group Analysis
Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. researchgate.net The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the secondary amine, aromatic and aliphatic C-H stretches, C=C stretches of the benzene ring, and, importantly, strong C-O and C-F stretching vibrations associated with the difluoromethoxy group. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, providing insight into its electronic transitions. ijprajournal.com The indoline ring system contains a benzene ring, which is a chromophore that undergoes π-π* electronic transitions. nih.gov Therefore, this compound is expected to exhibit one or more absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum, typically between 200-400 nm. ijprajournal.com
Table 4: Characteristic FT-IR and UV-Vis Data
| Technique | Expected Absorption | Corresponding Functional Group / Transition |
|---|---|---|
| FT-IR (cm⁻¹) | ~3300-3400 | N-H Stretch (Secondary Amine) |
| ~2850-3100 | C-H Stretch (Aromatic & Aliphatic) | |
| ~1600 | C=C Stretch (Aromatic Ring) | |
| ~1000-1200 | C-F and C-O-C Stretches (Difluoromethoxy) | |
| UV-Vis (nm) | ~250-300 | π → π* Transition (Benzene Ring) nih.gov |
X-Ray Crystallography for Solid-State Structure Elucidation
Should this compound be obtained in a crystalline form suitable for analysis, single-crystal X-ray crystallography can provide the ultimate structural confirmation. This powerful technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net
X-ray crystallography would yield highly accurate data on bond lengths, bond angles, and torsional angles. researchgate.net It would unambiguously confirm the connectivity of the entire molecule, the planarity of the fused ring system, and the specific conformation of the difluoromethoxy substituent relative to the indoline core. researchgate.net This technique is considered the gold standard for molecular structure elucidation, resolving any potential ambiguities that might remain after analysis by spectroscopic methods.
Table of Mentioned Compounds
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
Future synthetic endeavors will likely concentrate on:
Palladium-catalyzed C-H activation and amination reactions , which offer a direct and atom-economical approach to constructing the indoline (B122111) core. nih.govorganic-chemistry.org These methods can potentially reduce the number of synthetic steps and the use of hazardous reagents.
Metal-free synthesis methodologies are gaining traction as they circumvent the need for expensive and potentially toxic heavy metals. rsc.org
Flow chemistry and high-speed ball milling represent greener alternatives to traditional batch processing, offering improved reaction control, scalability, and reduced solvent usage. nih.gov
Chemoenzymatic synthesis , which utilizes enzymes for specific transformations, can provide high selectivity and milder reaction conditions, contributing to more sustainable processes. nih.gov
The table below illustrates a comparative analysis of traditional versus modern synthetic approaches that could be adapted for the synthesis of 5-(Difluoromethoxy)indoline.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | Challenges |
| Traditional (e.g., Fischer, Gassman) | Well-established, multi-step processes. | Broadly applicable to indole (B1671886) synthesis. | Often require harsh conditions, limited functional group tolerance, and may generate significant waste. luc.edu |
| Palladium-Catalyzed C-H Amination | Direct formation of the indoline ring from phenethylamine (B48288) derivatives. nih.gov | High efficiency, fewer synthetic steps, and potential for late-stage functionalization. | Requires a palladium catalyst and specific directing groups. organic-chemistry.org |
| Metal-Free Dearomatization | Avoids the use of transition metals. rsc.org | Reduced cost and toxicity, environmentally benign. | May have a more limited substrate scope compared to metal-catalyzed reactions. |
| Flow Chemistry | Continuous processing in microreactors. nih.gov | Enhanced reaction control, improved safety, and easier scalability. | Requires specialized equipment and optimization of reaction parameters. |
Exploration of New Molecular Targets and Biological Pathways for Indoline Derivatives
The indoline scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov Indole and indoline derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ekb.egijrpr.com Future research on this compound will likely focus on identifying and validating novel molecular targets and elucidating its mechanism of action in various disease states.
Key areas for exploration include:
Kinase Inhibition : Many indole-based compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov
Tubulin Polymerization Inhibition : The indole nucleus is a key feature of several successful anticancer drugs that target tubulin, a critical component of the cytoskeleton. nih.gov
Neuroreceptor Modulation : The structural similarity of the indole core to neurotransmitters like serotonin (B10506) suggests potential applications in treating neurological and psychiatric disorders. nih.gov
Enzyme Inhibition : Indoline derivatives have been investigated as inhibitors of various enzymes implicated in disease, such as sphingosine (B13886) kinases. researchgate.net
The following table summarizes potential molecular targets for this compound based on the known activities of related indole and indoline compounds.
| Target Class | Specific Examples | Therapeutic Area | Rationale for this compound |
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology | The difluoromethoxy group can enhance binding affinity and selectivity. nih.gov |
| Cytoskeletal Proteins | Tubulin | Oncology | The indoline scaffold is a known tubulin-binding motif. nih.gov |
| Neurotransmitter Receptors | Serotonin Receptors (e.g., 5-HT2A), NMDA Receptors | Neurology, Psychiatry | Structural mimicry of endogenous ligands. nih.govresearchgate.net |
| Enzymes | Sphingosine Kinase 2 (SphK2), Histone Deacetylases (HDACs) | Oncology, Inflammation | The unique electronic properties of the difluoromethoxy group may lead to novel enzyme inhibitors. researchgate.netnih.gov |
Integration of Advanced Computational and Artificial Intelligence Methods in Compound Design
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. nih.govoxfordglobal.com For this compound, these advanced technologies can be instrumental in designing novel derivatives with improved properties and predicting their biological activities.
Generative AI Models : These models can design novel molecules with desired properties from scratch, expanding the chemical space around the this compound scaffold. eurekalert.org
Machine Learning for Property Prediction : AI algorithms can be trained on large datasets to predict various properties of new compounds, including their bioactivity, toxicity, and pharmacokinetic profiles (ADME). nih.gov
Molecular Docking and Dynamics Simulations : These computational tools can predict how this compound and its derivatives bind to specific protein targets, providing insights into their mechanism of action and guiding further optimization.
Sparse Data AI : This approach can be particularly useful in early-stage drug discovery where experimental data is limited, allowing for meaningful predictions from smaller datasets. contractpharma.com
The table below outlines how AI can be applied throughout the design and optimization of this compound derivatives.
| AI Application | Description | Potential Impact on this compound Research |
| De Novo Design | Generative models create novel molecular structures. eurekalert.org | Rapidly generate diverse libraries of this compound analogs for virtual screening. |
| Predictive Modeling | Machine learning algorithms predict ADME/Tox properties. nih.gov | Prioritize compounds with favorable drug-like properties for synthesis and testing, reducing late-stage attrition. |
| Target Identification | AI analyzes biological data to identify new drug targets. | Uncover novel therapeutic applications for this compound. |
| Synthesis Planning | AI predicts optimal synthetic routes. | Accelerate the synthesis of new derivatives and improve efficiency. |
Strategic Derivatization of the Indoline Scaffold for Improved Pharmacological Profiles
The indoline scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. Strategic derivatization of this compound can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Future derivatization strategies will likely focus on:
N-alkylation or N-arylation : Modification at the nitrogen atom of the indoline ring can significantly impact a compound's biological activity and physical properties. organic-chemistry.org
Substitution at the C3 position : Introducing substituents at the C3 position can modulate the compound's interaction with its biological target.
Further functionalization of the benzene (B151609) ring : In addition to the 5-(difluoromethoxy) group, other substituents can be introduced on the aromatic ring to optimize properties.
Synergistic Approaches Combining Fluorinated Indolines with Other Privileged Scaffolds
Combining the this compound scaffold with other "privileged" structural motifs is a promising strategy for developing novel therapeutics with unique mechanisms of action or improved efficacy. This approach can lead to hybrid molecules that target multiple biological pathways simultaneously.
Future research in this area may involve:
Spirocyclic compounds : The fusion of the indoline ring with other cyclic systems to create spiro-compounds can lead to novel three-dimensional structures with unique biological activities. nih.gov
Conjugation with other pharmacophores : Linking this compound to other known pharmacophores, such as those found in existing drugs, can result in synergistic effects.
Indolizine-based scaffolds : The use of related heterocyclic systems like indolizine (B1195054) can provide versatile platforms for creating novel drug conjugates. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
